Welcome to the BenchChem Online Store!
molecular formula C10H8Cl2O B8748719 4-(3,4-Dichlorophenyl)-3-buten-2-one

4-(3,4-Dichlorophenyl)-3-buten-2-one

Cat. No. B8748719
M. Wt: 215.07 g/mol
InChI Key: HSKXQSBYMAGOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04291034

Procedure details

A solution of 14 g of 3,4-dichlorobenzaldehyde in 65 ml of acetone is diluted with 435 ml of water and treated with a solution of 5 g of sodium hydroxide in 50 ml of water. The mixture is stirred for 48 hr, extracted with benzene, dried and concentrated in vacuo to give 3,4-dichlorobenzalacetone as an oil which crystallizes on standing.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[OH-].[Na+].[CH3:13][C:14]([CH3:16])=[O:15]>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=[CH:13][C:14](=[O:15])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
65 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
435 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C=C(C=CC(C)=O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.